- Preparation of 4-oxo-3,4-dihydroquinazoline compounds as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
Cas no 943830-79-3 (3-bromo-6-chloro-2-fluorobenzonitrile)
943830-79-3 structure
Product Name:3-bromo-6-chloro-2-fluorobenzonitrile
CAS-Nr.:943830-79-3
MF:C7H2BrClFN
MW:234.452883243561
MDL:MFCD11846056
CID:1984245
PubChem ID:50997949
Update Time:2025-05-28
3-bromo-6-chloro-2-fluorobenzonitrile Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-bromo-6-chloro-2-fluorobenzonitrile
- 5-BROMO-2-CHLORO-6-FLUOROBENZONITRILE
- 3-Bromo-6-chloro-2-fluorobenzonitrile (ACI)
- AS-48281
- SY353312
- TWYUOUVQRHKSFE-UHFFFAOYSA-N
- SCHEMBL1222829
- MFCD11846056
- 943830-79-3
- DB-058190
- AKOS027324396
- F30157
- CS-0138189
- 3-Bromo-2-fluoro-6-chlorobenzonitrile
- EN300-6775619
-
- MDL: MFCD11846056
- Inchi: 1S/C7H2BrClFN/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H
- InChI-Schlüssel: TWYUOUVQRHKSFE-UHFFFAOYSA-N
- Lächelt: N#CC1C(Cl)=CC=C(Br)C=1F
Berechnete Eigenschaften
- Genaue Masse: 232.90432g/mol
- Monoisotopenmasse: 232.90432g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 0
- Komplexität: 190
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topologische Polaroberfläche: 23.8Ų
3-bromo-6-chloro-2-fluorobenzonitrile Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11413-50g |
3-bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 95% | 50g |
$1500 | 2023-09-07 | |
| Fluorochem | 037734-250mg |
5-Bromo-2-chloro-6-fluorobenzonitrile |
943830-79-3 | 95% | 250mg |
£93.00 | 2022-02-28 | |
| Fluorochem | 037734-1g |
5-Bromo-2-chloro-6-fluorobenzonitrile |
943830-79-3 | 95% | 1g |
£188.00 | 2022-02-28 | |
| Fluorochem | 037734-5g |
5-Bromo-2-chloro-6-fluorobenzonitrile |
943830-79-3 | 95% | 5g |
£791.00 | 2022-02-28 | |
| Apollo Scientific | PC500493-250mg |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 95% | 250mg |
£80.00 | 2023-09-01 | |
| Apollo Scientific | PC500493-1g |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 95% | 1g |
£157.00 | 2023-09-01 | |
| Apollo Scientific | PC500493-5g |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 95% | 5g |
£491.00 | 2023-09-01 | |
| abcr | AB461263-250 mg |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 250MG |
€173.50 | 2023-07-18 | ||
| abcr | AB461263-1 g |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 1g |
€307.00 | 2023-07-18 | ||
| abcr | AB461263-5 g |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 5g |
€1,143.60 | 2023-07-18 |
3-bromo-6-chloro-2-fluorobenzonitrile Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Referenz
- Potent Long-Acting Inhibitors Targeting the HIV-1 Capsid Based on a Versatile Quinazolin-4-one Scaffold, Journal of Medicinal Chemistry, 2023, 66(3), 1941-1954
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Referenz
- Preparation of two indazolylquinazolinone derivatives as inhibitors of human immunodeficiency virus replication useful in the treatment of HIV infections, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Referenz
- Preparation of quinazolinyl-indazole derivatives and their use as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Referenz
- Preparation of heterocyclyl substituted acetamides as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Referenz
- Preparation of pyrido[2,3-d]pyrimidine derivatives as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Referenz
- Preparation of pyridopyrimidines as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Referenz
- Indazolylquinazolinone derivatives as inhibitors of human immunodeficiency virus replication and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Referenz
- Indazolylquinazolinones as inhibitors of human immunodeficiency virus replication and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C
1.2 -78 °C; 1 h, -78 °C → -20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; overnight, 50 °C
1.2 -78 °C; 1 h, -78 °C → -20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; overnight, 50 °C
Referenz
- Structural and mechanistic bases for a potent HIV-1 capsid inhibitor, Science (Washington, 2020, 370(6514), 360-364
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Acetic anhydride , Hydroxyamine hydrochloride ; 45 °C → 75 °C
Referenz
- Methods and intermediates for preparation of antiretroviral pyridine derivative useful for treatment of HIV-1 infections, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Water ; 18 h, rt → 50 °C; cooled
Referenz
- Preparation of 4-aminopicolic acid derivative herbicides, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; 18 h, 50 °C
Referenz
- Preparation of 2-(polysubstituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids as herbicides., World Intellectual Property Organization, , ,
3-bromo-6-chloro-2-fluorobenzonitrile Raw materials
3-bromo-6-chloro-2-fluorobenzonitrile Preparation Products
3-bromo-6-chloro-2-fluorobenzonitrile Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:943830-79-3)3-bromo-6-chloro-2-fluoroBenzonitrile
Bestellnummer:LE7814
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 11:58
Preis ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Mitglied
(CAS:943830-79-3)3-bromo-6-chloro-2-fluorobenzonitrile
Bestellnummer:A931273
Bestandsstatus:in Stock
Menge:1g/5g/10g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 15:04
Preis ($):162.0/683.0/890.0
Email:sales@amadischem.com
3-bromo-6-chloro-2-fluorobenzonitrile Verwandte Literatur
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:943830-79-3)3-bromo-6-chloro-2-fluoroBenzonitrile
Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:943830-79-3)3-bromo-6-chloro-2-fluorobenzonitrile
Reinheit:99%/99%/99%
Menge:1g/5g/10g
Preis ($):162.0/683.0/890.0